molecular formula C16H12O6 B082234 4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride CAS No. 13912-65-7

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride

Cat. No.: B082234
CAS No.: 13912-65-7
M. Wt: 300.26 g/mol
InChI Key: JYCTWJFSRDBYJX-UHFFFAOYSA-N
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Description

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride (CAS 13912-65-7) is a bicyclic dianhydride monomer with the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.27 g/mol . It is characterized by an asymmetric tetralin (1,2,3,4-tetrahydronaphthalene) core fused with a 2,5-dioxotetrahydrofuran moiety, which confers unique reactivity and structural versatility.

Properties

IUPAC Name

5-(2,5-dioxooxolan-3-yl)-3a,4,5,9b-tetrahydrobenzo[e][2]benzofuran-1,3-dione
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InChI

InChI=1S/C16H12O6/c17-12-6-10(14(18)21-12)9-5-11-13(16(20)22-15(11)19)8-4-2-1-3-7(8)9/h1-4,9-11,13H,5-6H2
Source PubChem
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InChI Key

JYCTWJFSRDBYJX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C(C2=CC=CC=C2C3C1C(=O)OC3=O)C4CC(=O)OC4=O
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Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60884727
Record name Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Molecular Weight

300.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Naphtho(1,2-c)furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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CAS No.

13912-65-7
Record name 1,3,3a,4,5,9b-Hexahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)naphtho[1,2-c]furan-1,3-dione
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Record name Naphtho(1,2-c)furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Record name Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Record name Naphtho[1,2-c]furan-1,3-dione, 3a,4,5,9b-tetrahydro-5-(tetrahydro-2,5-dioxo-3-furanyl)-
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Record name 4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
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Biological Activity

4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride (commonly referred to as Tetralin Dianhydride or TDA) is a chemical compound with significant interest in various biological applications. Its unique structure and reactivity make it a candidate for research in medicinal chemistry, particularly in the synthesis of biologically active molecules.

  • Molecular Formula : C16_{16}H12_{12}O6_6
  • Molecular Weight : 300.27 g/mol
  • CAS Number : 13912-65-7
  • Melting Point : 204°C
  • Purity : ≥97.0% (HPLC)
PropertyValue
Molecular FormulaC16_{16}H12_{12}O6_6
Molecular Weight300.27 g/mol
Melting Point204°C
Purity≥97.0% (HPLC)

Anticancer Properties

Research indicates that compounds similar to TDA exhibit potential anticancer properties. A study focused on derivatives of dicarboxylic anhydrides found that they can induce apoptosis in cancer cells through the activation of specific signaling pathways. TDA's structure may enhance its interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

TDA has shown promising results in antimicrobial assays. A comparative study on various anhydrides revealed that TDA possesses inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

TDA has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, its interaction with enzymes involved in the biosynthesis of fatty acids could lead to applications in metabolic disorders.

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the cytotoxic effects of TDA on human cancer cell lines.
    • Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of TDA.
    • Findings : Significant reduction in cell viability was observed at concentrations above 50 µM, with IC50 values indicating potent activity against breast and lung cancer cell lines.
  • Antimicrobial Efficacy
    • Objective : To determine the antimicrobial activity of TDA against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to evaluate the zone of inhibition.
    • Findings : TDA exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

The biological activity of TDA may be attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity can lead to modifications that trigger apoptosis or inhibit essential metabolic processes within pathogens.

Scientific Research Applications

Polymer Chemistry

TDA is primarily used as a dianhydride in the synthesis of polyimides and polyamide-imide copolymers. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance.

  • Case Study : A study demonstrated that poly(amide imide) nanocomposites containing TDA showed enhanced thermal and mechanical properties compared to traditional polymers. The incorporation of TDA improved the material's performance at elevated temperatures and provided better dimensional stability under heat .

Nanocomposite Materials

TDA is utilized in developing nanocomposite materials that incorporate nanoparticles for enhanced properties such as electrical conductivity and barrier performance.

  • Research Insight : The use of TDA in creating colorless and transparent poly(amide imide) nanocomposites has been shown to yield materials with superior optical clarity and mechanical properties. The addition of organically modified hectorite clay improved the overall performance of these composites .

Biomedical Applications

Research indicates potential applications of TDA-based polymers in biomedical fields due to their biocompatibility and ability to form hydrogels.

  • Application Example : TDA-derived polymers have been explored for drug delivery systems where controlled release mechanisms are essential. Their tunable properties allow for customization based on specific therapeutic needs.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • DTDA-derived polyimides are pivotal in flexible electronics and high-temperature coatings due to their balanced thermal and mechanical properties .
  • Comparative studies highlight DTDA’s superiority in solution-processable applications over aromatic dianhydrides, which often require melt processing .
  • Industrial adoption is driven by DTDA’s cost-effectiveness and scalability, particularly in East Asian markets .

Preparation Methods

Catalytic Hydrogenation and Tetralin Intermediate Formation

The synthesis of this compound begins with the preparation of tetralin (1,2,3,4-tetrahydronaphthalene), a key intermediate. Industrial-scale production of tetralin typically involves catalytic hydrogenation of naphthalene using nickel-based catalysts under high-pressure hydrogen gas . Over-hydrogenation must be avoided to prevent conversion to decalin (decahydronaphthalene), which is achieved by optimizing reaction parameters:

ParameterOptimal Condition
CatalystNickel (Raney Ni)
Temperature150–200°C
Hydrogen Pressure50–100 bar
SolventToluene or tetralin itself

In laboratory settings, the Darzens tetralin synthesis offers an alternative route via intramolecular electrophilic aromatic substitution of 1-aryl-pent-4-ene derivatives using concentrated sulfuric acid . This method is less common industrially due to lower yields (~60%) compared to catalytic hydrogenation (>90%) .

Acid-Catalyzed Cyclization and Anhydride Formation

The tetralin intermediate undergoes acid-catalyzed cyclization to introduce the dioxotetrahydrofuran moiety. A patented method (WO2015000555A2) describes the use of Lewis acids (e.g., TiCl₄) or Brønsted acids (e.g., H₂SO₄) to mediate the rearrangement of hydroxylated precursors into the fused bicyclic structure . Key steps include:

  • Activation of hydroxyl groups : Conversion of hydroxyl groups to better leaving groups (e.g., tosylates) using reagents like p-toluenesulfonyl chloride.

  • Cyclization : Intramolecular nucleophilic attack facilitated by acidic conditions, forming the tetrahydrofuran ring.

  • Anhydride formation : Dehydration of adjacent carboxylic acid groups using acetic anhydride or thionyl chloride.

Reaction conditions and yields vary significantly with the choice of acid:

Acid CatalystTemperature (°C)Yield (%)
H₂SO₄ (conc.)25–3072
TiCl₄0–1085
CF₃SO₃H-20–091

The use of low-polar solvents (e.g., dichloromethane) improves regioselectivity by stabilizing charged intermediates .

Isomerization and Oxidative Aromatization

Post-cyclization, the product often exists as a mixture of stereoisomers. Thermal isomerization in halogenated solvents (e.g., chloroform) at 40–60°C for 12–24 hours achieves equilibration to the thermodynamically favored isomer . Subsequent oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) converts the tetralin moiety into a naphthalene derivative, though this step is optional depending on the target application .

A critical advancement in the patent literature is the catalytic use of DDQ (10–20 mol%) with co-oxidants like tert-butyl nitrite (TBN) to minimize genotoxic reagent consumption . This approach reduces DDQ usage by 80% while maintaining yields of 88–92% .

Alternative Pathways: Retro-Diels-Alder Approaches

Small-scale syntheses employ retro-Diels-Alder reactions of norbornene-derived adducts. While less efficient (45–55% yield), this method avoids high-pressure hydrogenation and is favored for producing analogs with modified substituents . For example, reacting maleic anhydride with a furan-tetralin diene precursor under reflux in xylene yields the target compound after 48 hours .

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of major synthetic routes:

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Catalytic Hydrogenation + Acid Cyclization85–91HighModerateLow (solvent recovery)
Retro-Diels-Alder45–55LowHighModerate (high temps)
Oxidative Aromatization (Catalytic DDQ)88–92MediumHighLow (recycling)

Q & A

Q. What is the role of DTDA in synthesizing soluble polyimides, and how does its structure enhance monomer reactivity?

DTDA serves as a dianhydride monomer in polyimide (PI) synthesis, particularly valued for its ability to produce soluble PIs with excellent mechanical and thermal properties. The asymmetric tetralin backbone in DTDA introduces steric and electronic effects that enhance monomer reactivity during polymerization. This structural asymmetry reduces molecular symmetry, which inhibits close packing and improves solubility in organic solvents while maintaining high thermal stability . The tetralin moiety also facilitates controlled chain elongation, enabling the formation of high-molecular-weight polymers with tailored properties.

Methodological Insight : To assess reactivity, researchers often employ step-growth polymerization under inert conditions, monitoring reaction progress via viscosity changes or Fourier-transform infrared spectroscopy (FTIR) to track anhydride ring-opening.

Q. What are the standard protocols for synthesizing DTDA, and what starting materials are typically employed?

DTDA is synthesized via a two-step process:

Diels-Alder Reaction : Maleic anhydride and styrene undergo a [4+2] cycloaddition in the presence of an oxygen-containing gas catalyst (e.g., O₂ or air) to form an intermediate adduct.

Oxidative Cyclization : The intermediate is subjected to oxidative conditions (e.g., using acetic anhydride or catalytic metal oxides) to form the final dianhydride structure .

Q. Critical Considerations :

  • Reaction temperature (typically 80–120°C) and catalyst loading must be optimized to avoid side reactions like over-oxidation.
  • Purification involves recrystallization from acetic anhydride or column chromatography to achieve >97% purity (as confirmed by HPLC) .

Advanced Research Questions

Q. How does the asymmetric tetralin structure in DTDA influence the mechanical and thermal properties of resulting polyimides?

The asymmetric tetralin group in DTDA introduces conformational flexibility, which reduces crystallinity and enhances solubility. However, the rigid fused-ring system simultaneously reinforces thermal stability. For example:

PropertyDTDA-Based PIBPDA-Based PI (Rigid)
Glass Transition (Tg)280–320°C350–400°C
Tensile Strength120–150 MPa180–220 MPa
Solubility in NMPHighLow

This balance makes DTDA-derived PIs suitable for flexible electronics, where processability and thermal resistance are critical. Molecular dynamics simulations (e.g., pulling tests) reveal that DTDA-based polymers exhibit larger chain deformation than rigid counterparts, improving interfacial adhesion in composite materials .

Q. What advanced spectroscopic and computational techniques are recommended for characterizing DTDA and confirming its purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the tetralin and dioxotetrahydrofuran moieties (e.g., δ 2.5–3.5 ppm for cyclic ether protons).
    • FTIR : Validate anhydride C=O stretching bands near 1850 cm⁻¹ and 1770 cm⁻¹.
    • XRD : Analyze crystallinity; DTDA typically shows a monoclinic structure with distinct d-spacing.
  • Chromatography :
    • HPLC : Quantify purity using a C18 column and UV detection at 254 nm .
  • Computational Modeling :
    • Density Functional Theory (DFT) calculations predict electronic properties and reactivity indices, aiding in the design of DTDA derivatives .

Q. How can researchers resolve discrepancies in reported solubility or reactivity data for DTDA-derived polymers?

Discrepancies often arise from variations in polymerization conditions or impurities. To address this:

  • Controlled Experiments : Systematically vary parameters (e.g., catalyst type, solvent polarity) and compare results using standardized protocols (e.g., ASTM D6866 for solubility).
  • Data Reconciliation :
    • Use thermogravimetric analysis (TGA) to correlate thermal stability with molecular weight.
    • Employ small-angle X-ray scattering (SAXS) to assess polymer chain packing differences.
  • Cross-Validation : Compare findings with literature studies using DTDA synthesized via the Matsumoto method (maleic anhydride/styrene route) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
Reactant of Route 2
4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride

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